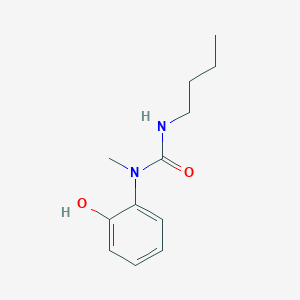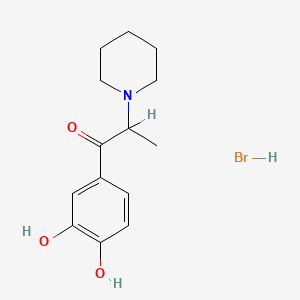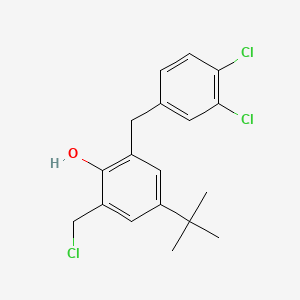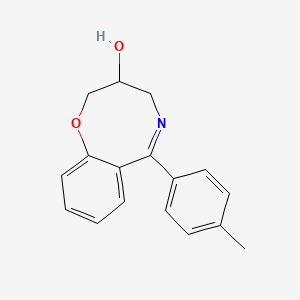
Bis(N,N,N-trimethylanilinium) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N,N,N-trimethylanilinium) sulfate: is a chemical compound that belongs to the class of trialkylammonium salts. These salts are known for their dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trimethylanilinium) sulfate typically involves the reaction of N,N,N-trimethylaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of N,N,N-trimethylaniline with sulfuric acid: This step involves the addition of sulfuric acid to N,N,N-trimethylaniline under controlled temperature and stirring conditions.
Isolation of the product: The reaction mixture is then subjected to purification processes such as crystallization or filtration to isolate the this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: Bis(N,N,N-trimethylanilinium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry: Bis(N,N,N-trimethylanilinium) sulfate is widely used in synthetic chemistry for cross-coupling reactions, aryl etherification, and fluorine radiolabelling . It serves as an electrophilic methylating reagent and is involved in phase-transfer catalysis and supramolecular recognition .
Biology and Medicine: In biological and medical research, this compound is used in the design of antimicrobial polymers and pH sensing . Its unique reactivity makes it valuable in various biochemical applications.
Industry: Industrially, the compound is used in polymer design and as a reagent in various chemical processes . Its dual reactivity through the aryl group and N-methyl groups makes it versatile for multiple applications.
作用機序
The mechanism of action of Bis(N,N,N-trimethylanilinium) sulfate involves its dual reactivity through both the aryl group and the N-methyl groups . This dual reactivity allows the compound to participate in various chemical reactions, including methylation and arylation. The compound’s reactivity is influenced by the presence of counterions and the specific reaction conditions .
類似化合物との比較
- N,N,N-trimethylanilinium iodide
- N,N,N-trimethylanilinium chloride
- N,N,N-trimethylanilinium bromide
Comparison: Bis(N,N,N-trimethylanilinium) sulfate is unique due to its sulfate counterion, which influences its reactivity and stability compared to other similar compounds with different counterions . The sulfate counterion provides distinct solubility and reactivity properties, making it suitable for specific applications where other trialkylammonium salts may not be as effective .
特性
CAS番号 |
28891-89-6 |
|---|---|
分子式 |
C18H28N2O4S |
分子量 |
368.5 g/mol |
IUPAC名 |
trimethyl(phenyl)azanium;sulfate |
InChI |
InChI=1S/2C9H14N.H2O4S/c2*1-10(2,3)9-7-5-4-6-8-9;1-5(2,3)4/h2*4-8H,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
SKHXPVCYLIQGKF-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)C1=CC=CC=C1.C[N+](C)(C)C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)

![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)




![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
